molecular formula C18H22N6O2 B2446285 3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034204-42-5

3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2446285
CAS No.: 2034204-42-5
M. Wt: 354.414
InChI Key: XMXUHNUPILWXQH-UHFFFAOYSA-N
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Description

3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound with the CAS Number 2034204-42-5 . It has a molecular formula of C 18 H 22 N 6 O 2 and a molecular weight of 354.41 g/mol . This molecule features a pyrazine-carbonitrile core linked via an ether bond to a piperidine ring, which is in turn functionalized with a propanoyl chain connected to a 3,5-dimethyl-1H-pyrazole group . Computed physicochemical properties include a topological polar surface area of 108 Ų and an XLogP3 value of 1.2, indicating potential for cell membrane permeability . The presence of both pyrazine and pyrazole heterocycles makes this compound a structurally interesting scaffold in medicinal chemistry research. Pyrazine derivatives are known to be key structural components in a wide range of bioactive molecules and are frequently explored in drug discovery efforts . Similarly, 3,5-dimethylpyrazole motifs have been identified as important pharmacophores in the development of novel therapeutic agents, such as inhibitors of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for managing inflammatory responses . Researchers can utilize this high-purity compound as a building block for synthesizing novel chemical libraries or as a starting point for structure-activity relationship (SAR) studies in various drug discovery programs. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-12-15(13(2)23-22-12)5-6-17(25)24-9-3-4-14(11-24)26-18-16(10-19)20-7-8-21-18/h7-8,14H,3-6,9,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXUHNUPILWXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H24N4O2C_{19}H_{24}N_{4}O_{2}. The structure includes a pyrazole ring, a piperidine moiety, and a carbonitrile group, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Pyrazole compounds have been shown to inhibit cancer cell proliferation by targeting various pathways such as EGFR and Aurora-A kinase. For example, studies demonstrated that certain pyrazole derivatives effectively inhibited the growth of breast cancer cells (e.g., MDA-MB-231) and other cancer types .
  • Anti-inflammatory Properties : Many pyrazole derivatives possess anti-inflammatory effects, which can be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .
  • Antibacterial and Antifungal Activities : Some studies have highlighted the antibacterial and antifungal properties of pyrazoles, making them candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key observations include:

  • Substituent Effects : The presence of methyl groups on the pyrazole ring enhances lipophilicity and may improve cellular uptake.
  • Piperidine Linkage : The piperidine moiety contributes to the compound's ability to interact with biological targets through hydrogen bonding and steric effects.
  • Carbonitrile Group : This functional group is known for its ability to engage in dipolar interactions, potentially increasing binding affinity to target proteins.

Case Studies

  • Anticancer Activity : In a study involving various cancer cell lines, 3-(3,5-dimethyl-1H-pyrazol-4-yl) derivatives were tested for their ability to inhibit proliferation. Results indicated significant cytotoxic effects against MDA-MB-231 cells when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation .
  • Anti-inflammatory Studies : Research conducted on pyrazole derivatives indicated a reduction in inflammatory markers in vitro. The compound was tested against lipopolysaccharide-induced inflammation in macrophages with promising results .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of MDA-MB-231 cell growth
Anti-inflammatoryReduced cytokine levels
AntibacterialEffective against several bacterial strains
AntifungalSignificant activity against fungal pathogens

Q & A

Advanced Research Question

  • Design of Experiments (DoE) : Statistically varies parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, central composite designs resolve interactions between reaction time and temperature .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation, enabling rapid adjustments .
  • Catalyst Screening : Testing bases (e.g., triethylamine vs. DBU) or coupling agents (EDC/HCl) to suppress side reactions like hydrolysis .

How can computational modeling predict the compound’s reactivity or biological interactions?

Advanced Research Question

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models reaction pathways (e.g., activation energies for acyl transfer) and predicts regioselectivity .
  • Molecular Docking : Simulates binding to biological targets (e.g., kinases) using software like AutoDock, identifying key interactions (e.g., hydrogen bonds with pyrazine nitrogens) .
  • Reaction Path Search : Algorithms (e.g., GRRM) explore transition states to guide synthetic routes .

How are contradictions in spectroscopic or crystallographic data resolved?

Advanced Research Question

  • Multi-Technique Cross-Validation : Compare NMR shifts with X-ray diffraction data (e.g., bond lengths/angles from SHELXL-refined structures) .
  • Dynamic NMR Studies : Resolve conformational ambiguities (e.g., piperidine ring puckering) by variable-temperature experiments .
  • Complementary MS/MS Fragmentation : Confirm molecular connectivity through collision-induced dissociation patterns .

What strategies mitigate byproduct formation during piperidine functionalization?

Advanced Research Question

  • Stoichiometric Control : Limit excess acylating agents to prevent over-functionalization .
  • Low-Temperature Reactions : Reduce side reactions (e.g., −15°C for diazomethane additions) .
  • Protective Group Chemistry : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for piperidine amines) .

How are derivatives designed for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Bioisosteric Replacement : Substitute pyrazine with pyridazine or modify the pyrazole methyl groups to assess steric/electronic effects .
  • Fragment-Based Design : Use X-ray crystallography (SHELXL-refined structures) to identify hotspots for derivatization .
  • High-Throughput Screening : Test libraries of analogs against target assays (e.g., enzyme inhibition) to prioritize synthetic targets .

What advanced separation techniques address purification challenges?

Basic Research Question

  • Flash Chromatography : Gradient elution (0–35% ethyl acetate in cyclohexane) resolves polar byproducts .
  • Preparative HPLC : C18 columns with acetonitrile/water mobile phases isolate enantiomers or diastereomers .
  • Celite Dry Loading : Minimizes compound loss during silica-based purification .

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